![molecular formula C7H6Br2Mg B1590866 2-Bromobenzylmagnesium bromide CAS No. 56812-60-3](/img/structure/B1590866.png)
2-Bromobenzylmagnesium bromide
Overview
Description
2-Bromobenzylmagnesium bromide (2-BB) is an organometallic compound used in organic synthesis. It is a versatile reagent with a wide range of uses in the lab. It is also commercially available, making it an attractive choice for organic synthesis. 2-BB can be used for a variety of reactions, including nucleophilic substitution, Grignard reactions, and Wittig reactions. It has been used in a number of scientific studies and is a popular choice for lab experiments.
Scientific Research Applications
Grignard Reagent
2-Bromobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are used in the synthesis of alcohols, acids, ketones, and other organic compounds.
Synthesis of Bromobenzenes
2-Bromobenzylmagnesium bromide can be used in the synthesis of bromobenzenes . Bromobenzenes are important intermediates in the production of a wide range of chemical compounds, including pharmaceuticals and dyes.
Preparation of Aryl Magnesium Compounds
2-Bromobenzylmagnesium bromide can be used in the preparation of aryl magnesium compounds . These compounds are important intermediates in various organic reactions, including coupling reactions and nucleophilic substitutions.
Synthesis of Biaryls
2-Bromobenzylmagnesium bromide can be used in the synthesis of biaryls . Biaryls are compounds containing two aryl groups. They are found in many biologically active natural products and pharmaceuticals.
Synthesis of Heterocycles
2-Bromobenzylmagnesium bromide can be used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are found in many natural products and pharmaceuticals.
Synthesis of Functionalized Aromatics
2-Bromobenzylmagnesium bromide can be used in the synthesis of functionalized aromatics . Functionalized aromatics are aromatic compounds that have been modified with functional groups. They are used in the synthesis of a wide range of chemical compounds, including pharmaceuticals and dyes.
Mechanism of Action
Target of Action
2-Bromobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 2-Bromobenzylmagnesium bromide are electrophilic carbon atoms present in various organic compounds .
Mode of Action
2-Bromobenzylmagnesium bromide, as a Grignard reagent, acts as a nucleophile . It attacks the electrophilic carbon in a concerted mechanism, where the nucleophile attacks the carbon at the same time that the leaving group departs . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents, including 2-bromobenzylmagnesium bromide, are known to be involved in various synthetic pathways in organic chemistry . They are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The primary result of the action of 2-Bromobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Bromobenzylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under an inert atmosphere . It is typically stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature and solvent, can also influence the efficacy of the reaction .
properties
IUPAC Name |
magnesium;1-bromo-2-methanidylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWDDBPRRNVDO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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